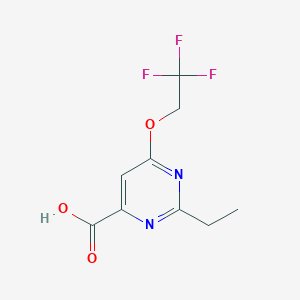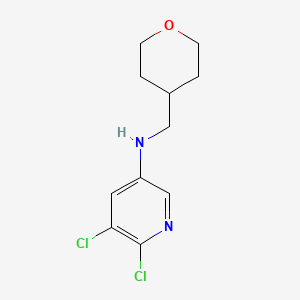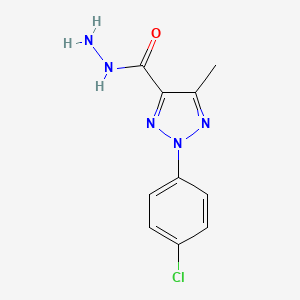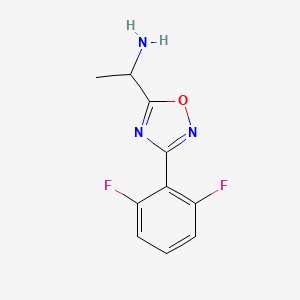![molecular formula C9H6ClF2NO2 B11785972 2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11785972.png)
2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of a chloromethyl group and a difluoromethoxy group attached to a benzo[d]oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-propargylamides, which undergo cyclization in the presence of (diacetoxyiodo)benzene (PIDA) and lithium iodide (LiI) as a reaction promoter and iodine source, respectively . This method allows for the efficient formation of oxazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
科学的研究の応用
2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the synthesis of other valuable chemicals and intermediates.
作用機序
The mechanism of action of 2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the chloromethyl and difluoromethoxy groups can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Lacks the difluoromethoxy group, which can affect its chemical properties and reactivity.
4-(Difluoromethoxy)benzo[d]oxazole:
2-(Chloromethyl)-4-methoxybenzo[d]oxazole: Similar structure but with a methoxy group instead of a difluoromethoxy group, which can influence its electronic properties and interactions.
Uniqueness
2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole is unique due to the presence of both the chloromethyl and difluoromethoxy groups. This combination of functional groups imparts distinct chemical properties, such as reactivity and binding affinity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H6ClF2NO2 |
|---|---|
分子量 |
233.60 g/mol |
IUPAC名 |
2-(chloromethyl)-4-(difluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6ClF2NO2/c10-4-7-13-8-5(14-7)2-1-3-6(8)15-9(11)12/h1-3,9H,4H2 |
InChIキー |
GROPPOPRGZGLRV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)OC(F)F)N=C(O2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Difluoromethoxy)benzo[d]oxazole-5-methanol](/img/structure/B11785908.png)
![7-Bromo-3-phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11785911.png)
![(1S,5S)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B11785915.png)











